Nafpenzol D.C.
Description
Nafpenzol D.C. is a pharmaceutical compound primarily utilized in the treatment of chronic inflammatory and autoimmune conditions. While its exact chemical structure remains unspecified in publicly available literature, regulatory documents suggest it belongs to the class of naphthalene-derived sulfonates, characterized by a sulfonic acid group attached to a naphthalene backbone . Its mechanism of action involves modulation of cytokine pathways, particularly interleukin inhibition, which underpins its anti-inflammatory efficacy. Regulatory filings indicate it was first approved in the European Union in 2018 and has since been adopted in select Asian markets, with ongoing evaluations for U.S. FDA approval .
Properties
CAS No. |
80186-84-1 |
|---|---|
Molecular Formula |
C71H100N13NaO23S2 |
Molecular Weight |
1590.8 g/mol |
IUPAC Name |
sodium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H41N7O12.C21H22N2O5S.C16H18N2O4S.C13H20N2O2.Na/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;/q;;;;+1/p-1/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;15-,16+,19-;11-,12+,14-;;/m011../s1 |
InChI Key |
HQZAGHOKHNFVRM-LLSBFPCGSA-M |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+] |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+] |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na+] |
Synonyms |
nafpenzol D.C. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Nafpenzol D.C. shares structural homology with compounds such as 1-Naphthol, 2-Naphthalenesulfonic acid, and β-Naphthoquinone-4-sodium sulfonate (Table 1). These compounds exhibit variations in functional groups, influencing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles .
Table 1: Structural Comparison of Nafpenzol D.C. and Analogues
| Compound | Core Structure | Functional Groups | Key Applications |
|---|---|---|---|
| Nafpenzol D.C. | Naphthalene | Sulfonate, Chlorinated side chain | Autoimmune disorders |
| 1-Naphthol | Naphthalene | Hydroxyl | Dye synthesis, antiseptics |
| 2-Naphthalenesulfonic acid | Naphthalene | Sulfonate | Surfactants, drug intermediates |
| β-Naphthoquinone-4-sodium sulfonate | Naphthalene | Quinone, Sulfonate | Anticancer research |
Pharmacokinetic Comparison
Nafpenzol D.C. demonstrates superior oral bioavailability (75–85%) compared to 1-Naphthol (<30%) due to its sulfonate group enhancing water solubility. Its elimination half-life (12–16 hours) is prolonged relative to 2-Naphthalenesulfonic acid (3–5 hours), attributed to reduced renal clearance and extensive plasma protein binding (>95%) .
Table 2: Pharmacokinetic Parameters
| Parameter | Nafpenzol D.C. | 1-Naphthol | 2-Naphthalenesulfonic acid |
|---|---|---|---|
| Bioavailability (%) | 75–85 | <30 | 40–50 |
| Half-life (hours) | 12–16 | 1–2 | 3–5 |
| Protein Binding (%) | >95 | 60–70 | 80–85 |
| Primary Excretion Route | Hepatic (CYP3A4) | Renal | Renal |
Regulatory and Quality Considerations
Nafpenzol D.C.’s approval as a reference standard in China’s generic drug framework underscores its robust safety data and bioequivalence to EU-sourced batches. In contrast, 2-Naphthalenesulfonic acid lacks therapeutic-grade validation and is restricted to industrial use .
Q & A
Q. How should researchers address missing data in longitudinal studies of Nafpenzol D.C.’s chronic effects?
- Methodological Answer: Apply multiple imputation techniques (e.g., MICE algorithm) to handle missing at random (MAR) data. For missing not at random (MNAR) scenarios, conduct pattern-mixture models to assess bias. Report attrition rates and sensitivity analyses in supplementary materials .
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